2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide
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Overview
Description
2,6-Dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide is a versatile organic compound, characterized by its two chlorine substituents and a pyridine ring. The compound has significant applications in various fields, such as chemistry, biology, and industry, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions : The synthesis of 2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide typically involves multiple steps. A common synthetic route includes the chlorination of pyridine derivatives followed by functional group modifications to introduce the isopropyl and carboxamide groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
: In industrial settings, the compound is produced using large-scale organic synthesis techniques. These processes are optimized to maximize efficiency and minimize costs. Key factors include the choice of reagents, the reaction environment, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions : This compound undergoes various types of chemical reactions, including substitution reactions where the chlorine atoms are replaced by other functional groups. It can also participate in oxidation and reduction reactions due to the presence of reactive sites on the pyridine ring and the carboxamide moiety.
Common Reagents and Conditions
: Common reagents used in the reactions of 2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.
Major Products Formed
: Depending on the reaction, the compound can yield a variety of products. For instance, substitution reactions can produce derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound, forming new intermediates and end products.
Scientific Research Applications
Chemistry : In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new organic reactions and methodologies.
Biology
: The compound has applications in biology, particularly in the study of molecular interactions and cellular processes. Its structural features allow it to interact with biological macromolecules, making it a useful tool in biochemical research.
Medicine
: In medicine, 2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide is investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.
Industry
: Industrial applications of the compound include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties enable it to serve as a building block for various commercial products.
Mechanism of Action
The mechanism by which 2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The chlorine and pyridine groups facilitate binding to enzymes and receptors, modulating their activity. The carboxamide moiety can participate in hydrogen bonding, influencing molecular recognition and signal transduction processes.
Comparison with Similar Compounds
2,6-Dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide is unique due to its specific functional groups and structural arrangement. Compared to other pyridine derivatives, it exhibits distinct reactivity and binding properties. Similar compounds include 2,6-dichloropyridine, N-methylpyridine-3-carboxamide, and 2-(propan-2-yloxy)pyridine, each differing in the presence or absence of substituents and their positions on the pyridine ring. This uniqueness can result in varying reactivity, solubility, and biological activity, making this compound a distinct and valuable compound in research and industry.
Properties
IUPAC Name |
2,6-dichloro-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-9(2)22-15-10(4-3-7-18-15)8-19-14(21)11-5-6-12(16)20-13(11)17/h3-7,9H,8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRZPEDMCSYIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CNC(=O)C2=C(N=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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